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Lucerastat, an oral inhibitor of glucosylceramide synthase, is an investigational substrate

reduction therapy for Fabry disease.[1] Clinical trials for new therapies increasingly rely on

patient-reported outcome measures (PROMs) to capture the patient's experience and

treatment benefit. The pivotal Phase 3 MODIFY trial for lucerastat utilized a PROM to assess

its primary endpoint of neuropathic pain.[2] This guide provides a comparative overview of the

validation of this instrument alongside other relevant, disease-specific PROMs for lysosomal

storage disorders, offering researchers a basis for selecting and evaluating PROMs in future

clinical trials.

Comparison of Patient-Reported Outcome Measures
The selection of a well-validated PROM is critical for the success of clinical trials. Below is a

comparison of the PROM used in the lucerastat MODIFY trial and other validated, disease-

specific PROMs for Fabry and Gaucher disease.
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Patient-Reported
Outcome Measure

Disease Concept Measured Key Validation Data

Modified Brief Pain

Inventory-Short Form

3 (BPI-SF3)

Fabry Disease Neuropathic Pain

Content Validity:

Established through

patient interviews to

elicit definitions and

descriptions of

neuropathic pain and

cognitive debriefing of

the eDiary instrument.

[3] Psychometric

Properties: Specific

quantitative data on

reliability and

construct validity in

the Fabry disease

population are not yet

published.

Fabry Disease

Patient-Reported

Outcome (FD-PRO)

Fabry Disease

Multiple Symptoms

(neuropathic pain,

fatigue, GI symptoms,

etc.)

Internal Consistency

(Total Symptom

Score): Cronbach's α

≥ 0.89.[4] Test-Retest

Reliability (ICC): ≥

0.91.[4] Convergent

Validity: Correlated

with other patient and

clinician-reported

outcomes (r > |0.4|).
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ctGD1-PROM
Gaucher Disease

Type 1

Multiple Symptoms

and their impact

Internal Consistency:

Cronbach's α = 0.928.

Convergent Validity:

Strong correlation with

the SF-36 Physical

and Mental

Component

Summaries.

FABPRO-GI Fabry Disease
Gastrointestinal Signs

and Symptoms

Content Validity:

Established through a

literature review,

expert advisory

meetings, and

concept elicitation and

cognitive debriefing

interviews with

patients.

Psychometric

Properties:

Quantitative validation

data are not yet

published.

Experimental Protocols for PROM Validation
The validation of a PROM is a multi-step process to ensure it accurately and reliably measures

the intended concepts from the patient's perspective.

Modified Brief Pain Inventory-Short Form 3 (BPI-SF3) in
the MODIFY Trial
The validation of the modified BPI-SF3 for the MODIFY trial focused on establishing its content

validity for assessing neuropathic pain in adults with Fabry disease.

Methodology:
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Concept Elicitation: In-depth, semi-structured interviews were conducted with patients with a

confirmed diagnosis of Fabry disease and self-reported neuropathic pain. The interviews

aimed to elicit patients' spontaneous descriptions and definitions of their neuropathic pain.

Cognitive Debriefing: Following the concept elicitation, patients were asked to complete the

modified BPI-SF3 on an electronic diary (eDiary). They were then interviewed to assess their

understanding of the instructions, the specific wording of the pain question, and the response

scale. This process ensured the instrument was well-understood and relevant to the patient's

experience of neuropathic pain.

Fabry Disease Patient-Reported Outcome (FD-PRO)
The FD-PRO underwent a comprehensive validation process to establish its psychometric

properties.

Methodology:

Development: The instrument was developed based on a targeted literature search and

interviews with key opinion leaders and patients to identify key signs and symptoms of Fabry

disease.

Psychometric Validation: An observational study was conducted with 139 adult patients with

Fabry disease.

Reliability: Internal consistency was assessed using Cronbach's alpha, and test-retest

reliability was evaluated using the intraclass correlation coefficient (ICC) on data from

stable patients over a 4-week period.

Validity: Convergent validity was assessed by examining the correlation between the FD-

PRO Total Symptom Score (TSS) and other PROs and clinician-reported outcomes.

Known-groups validity was assessed by comparing the TSS between patients with

different disease severity levels.

ctGD1-PROM for Gaucher Disease Type 1
The ctGD1-PROM was developed and validated to be a disease-specific measure for adult

patients with Gaucher disease type 1.
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Methodology:

Development: The initial questionnaire was developed with input from patients and parents

of patients with Gaucher disease. Content validity was then assessed through concept

elicitation and cognitive debriefing interviews with 33 patients in the US, France, and Israel,

with input from a panel of clinical experts.

Psychometric Validation: A study was conducted with 46 adult patients with Gaucher disease

type 1.

Reliability: Internal consistency was evaluated using Cronbach's alpha. Test-retest

reliability was assessed by re-administering the questionnaire two weeks later.

Validity: Convergent validity was determined by assessing the correlations between the

ctGD1-PROM scores and the scores of the 36-item Short Form Health Survey (SF-36).

FABPRO-GI for Fabry Disease
The FABPRO-GI was developed to specifically assess gastrointestinal signs and symptoms in

patients with Fabry disease.

Methodology:

Content Validation: The development process involved a comprehensive literature review,

five expert advisory meetings, and concept elicitation interviews with 17 patients with Fabry

disease to identify relevant GI signs and symptoms. This was followed by cognitive

debriefing interviews with 15 additional patients to confirm the understandability, relevance,

and comprehensiveness of the questionnaire items.

Visualizing Key Pathways and Processes
Lucerastat's Mechanism of Action
Lucerastat acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, a

key enzyme in the synthesis of glycosphingolipids. This leads to a reduction in the

accumulation of globotriaosylceramide (Gb3) in the lysosomes of patients with Fabry disease.
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Caption: Mechanism of action for Lucerastat.

General Workflow for PROM Validation
The validation of a patient-reported outcome measure typically follows a structured workflow to

ensure its scientific rigor.
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Caption: General workflow for PROM validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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